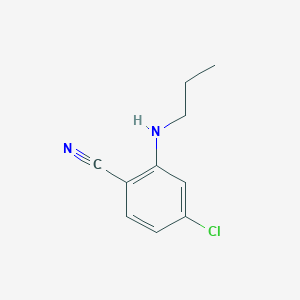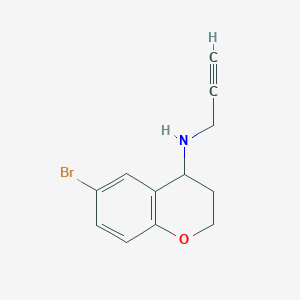![molecular formula C11H16ClF3N2 B1518627 N-[2-amino-4-(trifluoromethyl)phenyl]-N-butylamine hydrochloride CAS No. 1172021-00-9](/img/structure/B1518627.png)
N-[2-amino-4-(trifluoromethyl)phenyl]-N-butylamine hydrochloride
Übersicht
Beschreibung
“N-[2-amino-4-(trifluoromethyl)phenyl]-N-butylamine hydrochloride” is a biochemical used for proteomics research . It is also known as NPBA and is a potent and selective agonist (activator) of the potassium K2P channel TASK-3 (KCNK9) .
Molecular Structure Analysis
The molecular formula of “N-[2-amino-4-(trifluoromethyl)phenyl]-N-butylamine hydrochloride” is C11H15F3N2•HCl . For a more detailed structural analysis, you may want to refer to a 3D molecular structure viewer or software.Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
One area of application for compounds with similar structures to N-[2-amino-4-(trifluoromethyl)phenyl]-N-butylamine hydrochloride is in the field of corrosion inhibition. Butyl substituents in n-butylamine have been investigated for their effectiveness in inhibiting mild steel corrosion in hydrochloric acid solutions. The study suggested an inhibition mechanism where n-butylamine and its derivatives adsorb on the mild steel according to a Frumkin isotherm, showcasing the potential of such compounds in protective coatings and materials engineering (Bastidas, Damborenea, Vázquez, 1997).
Metabolic Activation and Detoxification
Compounds structurally related to N-[2-amino-4-(trifluoromethyl)phenyl]-N-butylamine hydrochloride have been studied for their roles in metabolic activation and detoxification processes. Research on the metabolic activation of N-hydroxy arylamines and N-hydroxy heterocyclic amines by human sulfotransferase(s) (STs) reveals how these compounds could be activated metabolically, suggesting implications for understanding the metabolism of potential carcinogens and designing detoxification strategies (Chou, Lang, Kadlubar, 1995).
Chemical Synthesis and Analysis
The use of chiral derivatizing agents for the enantioselective analysis of amphetamines, phenol alkylamines, and hydroxyamines highlights the utility of trifluoromethylated compounds in analytical chemistry. α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride, for instance, has been employed as a chiral derivatizing agent, indicating the potential of N-[2-amino-4-(trifluoromethyl)phenyl]-N-butylamine hydrochloride in similar analytical and synthetic applications (Shin, Donike, 1996).
Material Science
In material science, the synthesis and characterization of novel polyimides derived from diamines containing the trifluoromethyl group have been explored. These polyimides exhibit excellent solubility, thermal stability, and mechanical properties, suggesting applications in high-performance materials (Yin et al., 2005).
Environmental and Analytical Chemistry
Furthermore, the design and evaluation of salts for inclusion crystals of alcohols, where N-trityl amino acids and tert-butylamine are used, demonstrate the role of structurally similar compounds in creating novel materials for chemical separations and analytical applications (Megumi et al., 2012).
Wirkmechanismus
Safety and Hazards
The safety and hazards associated with “N-[2-amino-4-(trifluoromethyl)phenyl]-N-butylamine hydrochloride” are not specified in the available resources. It’s important to handle all chemicals with appropriate safety measures. Always refer to the material safety data sheet (MSDS) for detailed safety information .
Eigenschaften
IUPAC Name |
1-N-butyl-4-(trifluoromethyl)benzene-1,2-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F3N2.ClH/c1-2-3-6-16-10-5-4-8(7-9(10)15)11(12,13)14;/h4-5,7,16H,2-3,6,15H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSOMSLOWXGOLCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(C=C(C=C1)C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-amino-4-(trifluoromethyl)phenyl]-N-butylamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



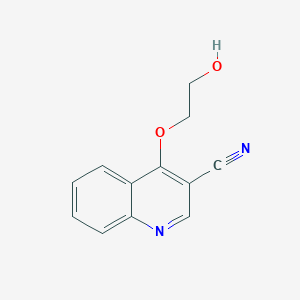

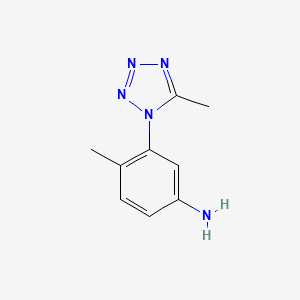
![Methyl 2-[(6-chloropyrazin-2-yl)sulfanyl]acetate](/img/structure/B1518552.png)

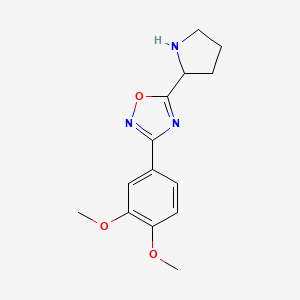
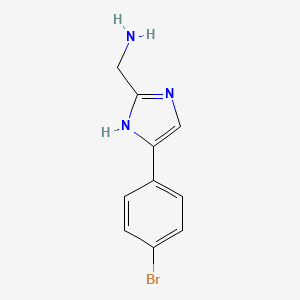
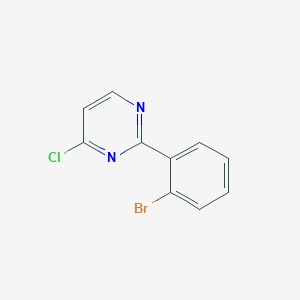
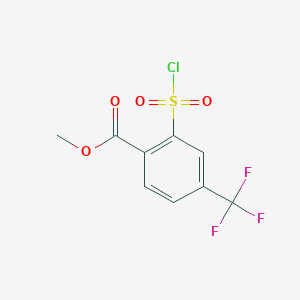
![3-Chloro-5-(thiophen-3-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraene](/img/structure/B1518562.png)

![4-Chloro-2-[(pyridin-2-ylmethyl)amino]benzonitrile](/img/structure/B1518565.png)
